Lipophilicity Shift: 4-Methoxy vs. 4-Fluoro Phenyl Substituent Differentiates clogP and Predicted ADME Profile
The 4-methoxyphenyl analog (338410-15-4) exhibits a computed clogP of 1.70 [1], whereas the 4-fluorophenyl analog (CAS 338422-39-2) has an XLogP3 of 2.2 [2]. The 0.5 log unit reduction in lipophilicity for the methoxy derivative suggests superior aqueous solubility and a potentially different tissue distribution profile, which is critical for early-stage lead optimization where reducing logP often correlates with lower off-target promiscuity.
| Evidence Dimension | Lipophilicity (clogP / XLogP3) |
|---|---|
| Target Compound Data | clogP = 1.70 |
| Comparator Or Baseline | 4-Fluorophenyl analog (CAS 338422-39-2): XLogP3 = 2.2 |
| Quantified Difference | Δ logP ≈ -0.5 (methoxy less lipophilic) |
| Conditions | Computed properties; clogP from sildrug.ibb.waw.pl; XLogP3 from PubChem |
Why This Matters
A 0.5 logP reduction can translate to a ~3-fold improvement in aqueous solubility, directly influencing formulation feasibility and in vivo exposure in preclinical studies.
- [1] Sildrug/I BB Waw. EOS97570 computed properties: clogP 1.70. View Source
- [2] PubChem CID 2783037: XLogP3 2.2 for 4-fluorophenyl analog. View Source
